N-(4-aminocyclohexyl)cyclopropanecarboxamide

Description

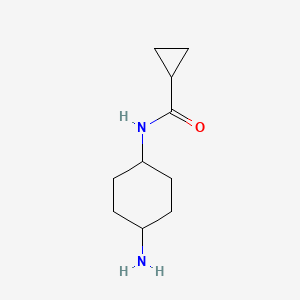

N-(4-aminocyclohexyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with an aminocyclohexyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C10H18N2O |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

N-(4-aminocyclohexyl)cyclopropanecarboxamide |

InChI |

InChI=1S/C10H18N2O/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h7-9H,1-6,11H2,(H,12,13) |

InChI Key |

CDIKBRXPAIRDOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NC2CCC(CC2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-aminocyclohexyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-aminocyclohexylamine under specific reaction conditions. The process may include steps such as activation of the carboxylic acid group, coupling with the amine, and purification of the final product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

N-(4-aminocyclohexyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

N-(4-aminocyclohexyl)cyclopropanecarboxamide is utilized in various scientific research fields, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological systems.

Medicine: Research is conducted to explore its potential therapeutic applications and effects on health.

Industry: The compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(4-aminocyclohexyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

Cyclopropanecarboxamide derivatives: These compounds share the cyclopropane ring and carboxamide group but differ in their substituents.

Aminocyclohexyl derivatives: These compounds contain the aminocyclohexyl group but have different functional groups attached. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-aminocyclohexyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure that contributes to its biological properties. The compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 168.25 g/mol

The presence of the cyclopropane and amine groups in its structure is significant for its interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms, including:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation and survival.

- Apoptosis Induction : The compound may promote programmed cell death in malignant cells, enhancing therapeutic efficacy.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Below is a summary of key findings:

| Study | Biological Activity | Concentration | Results |

|---|---|---|---|

| Study 1 | Anti-cancer activity | 1 µM | Inhibited cell proliferation in NSCLC cell lines. |

| Study 2 | Apoptosis induction | 500 nM | Increased apoptotic markers in leukemia cells. |

| Study 3 | Kinase inhibition | 250 nM | Significant reduction in Mer phosphorylation. |

Case Studies

Several case studies have investigated the effects of this compound on specific cancer types:

-

Case Study on Non-Small Cell Lung Cancer (NSCLC) :

- Objective : To evaluate the anti-tumor effects of the compound.

- Methodology : NSCLC cell lines A549 and Colo699 were treated with varying concentrations.

- Findings : The compound demonstrated a dose-dependent inhibition of colony formation, suggesting its potential as a therapeutic agent.

-

Case Study on Acute Myeloid Leukemia (AML) :

- Objective : To assess apoptosis induction.

- Methodology : AML cell lines were treated with this compound.

- Findings : Enhanced levels of apoptotic markers were observed, indicating effective induction of cell death.

Research Findings

Recent research highlights the potential applications of this compound in oncology:

- In vitro Studies : Demonstrated significant inhibition of cancer cell growth across multiple cancer types.

- In vivo Studies : Animal models treated with the compound exhibited delayed tumor progression and increased survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.